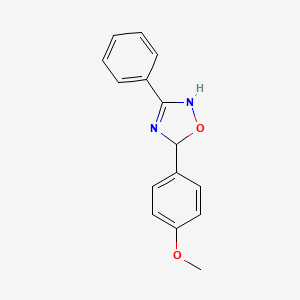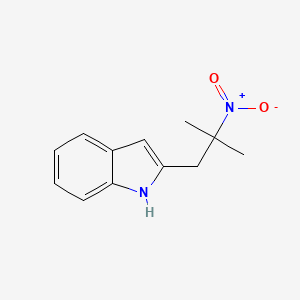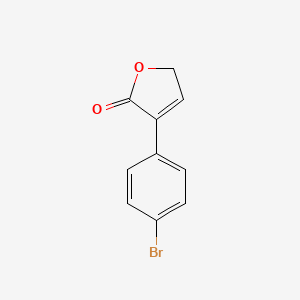
1-Octyl-N-(4-octylphenyl)naphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octyl-N-(4-octylphenyl)naphthalen-2-amine is an organic compound with the molecular formula C32H45N This compound is characterized by its naphthalene core substituted with octyl and octylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octyl-N-(4-octylphenyl)naphthalen-2-amine typically involves the reaction of naphthalen-2-amine with octyl bromide and 4-octylphenyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Octyl-N-(4-octylphenyl)naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Octyl-N-(4-octylphenyl)naphthalen-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Octyl-N-(4-octylphenyl)naphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, its amine group can form hydrogen bonds with biological macromolecules, influencing their function and activity.
Similar Compounds:
N-Phenylnaphthalen-1-amine: An aromatic amine with a similar naphthalene core but different substituents.
N-(4-Octylphenyl)-1-naphthalenamine: A compound with a similar structure but different alkyl chain lengths.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its longer alkyl chains enhance its hydrophobicity and potential interactions with lipid membranes, making it a valuable compound for various applications.
Eigenschaften
| 90375-86-3 | |
Molekularformel |
C32H45N |
Molekulargewicht |
443.7 g/mol |
IUPAC-Name |
1-octyl-N-(4-octylphenyl)naphthalen-2-amine |
InChI |
InChI=1S/C32H45N/c1-3-5-7-9-11-13-17-27-21-24-29(25-22-27)33-32-26-23-28-18-15-16-19-30(28)31(32)20-14-12-10-8-6-4-2/h15-16,18-19,21-26,33H,3-14,17,20H2,1-2H3 |
InChI-Schlüssel |
GLEAJEPGOSMZLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C=C2)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate](/img/structure/B14363421.png)
![2,2a-Dihydro-1H-cyclobuta[a]indene](/img/structure/B14363448.png)



![2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate](/img/structure/B14363469.png)



